Enhanced Biochemical Potency vs. the Benchmark DYRK1A Inhibitor INDY
In head-to-head biochemical assays using recombinant DYRK1A, 2-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole (Compound 48) demonstrates an IC50 of 100 nM [1], representing a 2.4-fold improvement in potency over INDY (IC50 = 240 nM), a widely cited DYRK1A inhibitor [2]. Both compounds are ATP-competitive; however, the sulfonylpiperidine-thiazole chemotype of Compound 48 achieves greater target engagement at lower concentrations, potentially reducing the required dosing for equivalent target coverage.
| Evidence Dimension | DYRK1A biochemical IC50 |
|---|---|
| Target Compound Data | IC50 = 100 nM (HT-PRD substrate, recombinant DYRK1A) [1] |
| Comparator Or Baseline | INDY: IC50 = 240 nM (recombinant DYRK1A, ATP-competitive) [2] |
| Quantified Difference | 2.4-fold lower IC50 (higher potency) |
| Conditions | Biochemical DYRK1A inhibition assay; HT-PRD substrate for Compound 48; standard ATP-competitive assay for INDY (different assay formats, cross-study comparison) |
Why This Matters
Higher biochemical potency enables lower compound concentrations in cellular assays, potentially reducing off-target effects and cytotoxicity when benchmarking DYRK1A-dependent phenotypes.
- [1] BindingDB BDBM50600123; CHEMBL5207075; US20240336588, Compound 48. IC50: 100 nM. View Source
- [2] Ogawa Y, et al. Development of a novel selective inhibitor of the Down syndrome-related kinase Dyrk1A. Nat Commun. 2010;1:86. INDY IC50 = 0.24 μM. View Source
